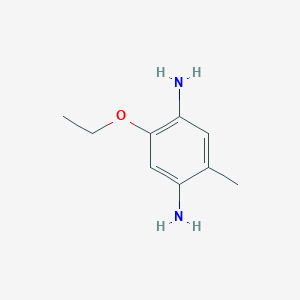

2-Ethoxy-5-methylbenzene-1,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a diamine derivative of toluene and is commonly used in the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzene-1,4-diamine can be achieved through several methods. One common method involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This process typically requires specific reaction conditions, including controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-5-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Biological Activities

Research into the biological activities of 2-ethoxy-5-methylbenzene-1,4-diamine has revealed several promising properties:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Efficacy Against Bacteria : It has been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing antimicrobial agents .

Cytotoxicity

Preliminary investigations have demonstrated that this compound possesses selective cytotoxicity towards certain cancer cell lines. This property can be exploited in cancer therapeutics, where compounds that selectively target cancer cells are highly sought after.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme may lead to therapeutic strategies for conditions such as Alzheimer's disease .

Dye Manufacturing

One of the primary industrial applications of this compound is in the dye industry:

- Dye Precursor : It serves as a precursor for synthesizing various dyes used in keratin fibers (e.g., hair dyes). The compound's ability to form stable complexes with metal ions enhances its utility in dye formulations .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Dye Development

Research conducted on the use of this compound in dye formulations demonstrated its effectiveness in achieving vibrant colors while maintaining stability under various environmental conditions. This study highlighted the compound's role in improving colorfastness and overall product quality in textile applications .

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-5-methylbenzene-1,4-diamine

- 2-Ethoxy-4-methylbenzene-1,4-diamine

- 2-Ethoxy-5-ethylbenzene-1,4-diamine

Uniqueness

2-Ethoxy-5-methylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethoxy and methyl groups on the benzene ring influences its reactivity and interactions with other molecules .

Actividad Biológica

2-Ethoxy-5-methylbenzene-1,4-diamine, also known as a diamine derivative of toluene, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including hydrogenation of nitro derivatives. Its structure features an ethoxy group and a methyl group on a benzene ring, which influences its reactivity and interactions with biological systems .

Synthetic Routes

- Hydrogenation : Involves the reduction of nitro groups in the presence of catalysts.

- Electrophilic Substitution : The compound can undergo reactions with electrophiles due to the presence of nucleophilic sites.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. Its interaction with biological molecules suggests it may serve as a lead compound for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of aromatic diamines possess significant antimicrobial effects. For example, compounds similar to this compound have been shown to inhibit the growth of bacteria and fungi .

The biological activity of this compound likely involves:

- Nucleophilic Attack : The amine groups can interact with electrophilic centers in biomolecules.

- Formation of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in microbial cells, contributing to their death.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antitubercular Activity : A study showed that certain diamine derivatives exhibit activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .

- Cytotoxicity Assays : In vitro assays indicated that this compound and its analogs could induce cytotoxic effects in cancer cell lines, suggesting potential use in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-methylbenzene-1,4-diamine | Methoxy substitution | Antimicrobial |

| 2-Ethoxy-4-methylbenzene-1,4-diamine | Ethoxy and methyl substitution | Anticancer properties observed |

| 2-Ethoxy-5-ethylbenzene-1,4-diamine | Ethyl substitution | Limited data on biological activity |

Propiedades

IUPAC Name |

2-ethoxy-5-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKXTLDENNZSAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.